
dFKBP-1
Overview
Description
dFKBP-1 is a proteolysis-targeting chimera (PROTAC) designed to degrade FKBP12 (FK506-binding protein 12), a member of the immunophilin family involved in protein folding and signaling. It comprises three key components:
- FKBP12 ligand: Steel factor (SLF), which binds FKBP12 with high affinity .
- E3 ligase recruiter: A thalidomide-derived cereblon (CRBN) ligand that engages the CRBN-DDB1-CUL4A E3 ubiquitin ligase complex .
- Linker: A pure alkyl chain that connects SLF and the CRBN ligand, optimizing ternary complex formation .
This compound induces FKBP12 degradation by bridging it to CRBN, triggering ubiquitination and proteasomal degradation. Studies demonstrate its potency, achieving >80% FKBP12 reduction at 0.1 µM in MV4;11 cells . Its activity is CRBN-dependent, as shown by rescue experiments in CRBN-knockout cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
dFKBP-1 is synthesized by conjugating the ligand SLF of FKBP12 with a Thalidomide-based Cereblon ligand and a linker . The synthetic route involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
dFKBP-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Key Applications
-
Targeted Protein Degradation
- Cancer Research : dFKBP-1 has demonstrated significant efficacy in reducing FKBP12 levels in cancer cell lines such as MV4;11, leading to over 80% reduction at concentrations as low as 0.1 μM . This reduction enhances the sensitivity of cancer cells to chemotherapy agents like nutlin-3, indicating its potential role in combination therapies .
- Biological Studies : By using this compound, researchers can investigate the immediate consequences of protein loss on cellular signaling pathways. For instance, studies have shown that this compound can effectively degrade fusion proteins associated with malignancies, providing insights into their functional roles .
-
Drug Discovery
- Lead Optimization : The use of this compound in drug discovery processes allows for rapid assessment of compound efficacy against specific targets. Its ability to induce targeted degradation has been leveraged to optimize lead compounds by evaluating their effects on cellular pathways and viability .
- Mechanistic Studies : Researchers utilize this compound to dissect the mechanisms underlying various diseases by observing changes in cellular behavior following FKBP12 degradation. This application is particularly useful in understanding diseases driven by aberrant protein interactions .
-
Therapeutic Development
- Immunomodulation : Given its interaction with CRBN, this compound may play a role in modulating immune responses, similar to other immunomodulatory drugs like thalidomide . This opens avenues for developing therapies targeting immune-related disorders.
- Combination Therapies : The ability of this compound to enhance drug sensitivity suggests its potential use in combination therapies for cancer treatment, where it could be paired with traditional chemotherapeutics or novel agents to improve patient outcomes .
Comparative Efficacy
The following table summarizes key findings regarding the efficacy of this compound compared to other PROTACs and degradation agents:
Compound | Target Protein | Concentration (μM) | Efficacy (%) Reduction | Reference |
---|---|---|---|---|
This compound | FKBP12 | 0.1 | >80 | |
dBET1 | BRD4 | 0.14 | >90 | |
JQ1 | BRD4 | 1.1 | ~50 | |
dTAG-7 | Various | 0.5 | ~70 |
Case Studies
Several studies have highlighted the applications of this compound:
- A study demonstrated that treatment with this compound resulted in significant apoptosis in MV4;11 leukemia cells compared to traditional inhibitors like JQ1, showcasing its superior efficacy in inducing cell death through targeted degradation .
- Another case involved using this compound to explore the effects of FKBP12 degradation on signaling pathways involved in cell proliferation and survival, revealing critical insights into tumor biology and potential therapeutic targets .
Mechanism of Action
dFKBP-1 exerts its effects by binding to FKBP12 and inducing its degradation through the proteasome pathway . The compound forms a complex with FKBP12 and Cereblon, leading to the ubiquitination and subsequent degradation of FKBP12 . This process disrupts the interaction between FKBP12 and its target proteins, affecting various cellular pathways .
Comparison with Similar Compounds
dFKBP-1 vs. dFKBP-Cyclimids
Structural Differences : Cyclimids replace thalidomide with cereblon-binding "cyclimids" (e.g., AcQ, LcQ) to modulate ternary complex stability .
Degradation Efficacy :
Compound | DC50 (FKBP12) | Selectivity (FKBP51/FKBP52) | CRBN[Ternary] Affinity (pKD) |
---|---|---|---|
This compound | 1.28 nM–20 µM | Non-selective | 7.2 ± 0.3 |
dFKBP-Cyclimid | 0.5–10 nM | No degradation of FKBP51/52 | 8.1–9.5 |
Key Findings :
- Cyclimids match this compound’s FKBP12 degradation efficacy but exhibit superior selectivity, sparing FKBP51/52 due to structural optimization of the cereblon-binding moiety .
- LcQ-based cyclimids outperform this compound in CRBN[ternary] affinity (pKD = 9.5), correlating with enhanced degradation potency .
This compound vs. dTAG System (dTAG13)
Mechanistic Differences :
- This compound: Targets endogenous FKBP12, limiting its use in studying essential proteins .
- dTAG13: A "bump-and-hole" analog selective for FKBP12F36V mutants fused to target proteins, sparing endogenous FKBP12 .
Limitations :
- This compound’s non-selectivity may confound studies involving FKBP12-dependent pathways.
- dTAG13 requires genetic engineering but minimizes off-target effects .
This compound vs. PHOTACs
Structural Modifications : PHOTACs incorporate an azobenzene photoswitch into this compound’s linker, enabling optical control .
Activity Comparison :
Compound | Activation Mechanism | Effective Concentration |
---|---|---|
This compound | Constitutive | 0.01–10 µM |
PHOTAC-II-5 | 390 nm light | 10 nM–3 µM |
Advantages :
- PHOTACs offer spatiotemporal control, reducing prolonged target suppression risks .
- This compound remains preferable for non-optical applications due to simpler handling.
This compound vs. dBET1 (BRD4 Degrader)
Linker Design :
Biological Activity
dFKBP-1 is a small molecule that functions as a PROTAC (Proteolysis Targeting Chimera) , designed specifically for the degradation of the FKBP12 protein. Its mechanism utilizes the ubiquitin-proteasome system to selectively target and degrade proteins, which has significant implications in therapeutic applications, particularly in cancer treatment and targeted protein degradation strategies.
This compound operates by recruiting the E3 ubiquitin ligase cereblon (CRBN) to FKBP12. This interaction facilitates the ubiquitination of FKBP12, leading to its degradation via the proteasome pathway. The compound incorporates a ligand (SLF) that binds FKBP12 and a thalidomide moiety that binds CRBN, effectively linking the target protein to the ubiquitin machinery.
Key Features
- Target Protein : FKBP12
- E3 Ligase : Cereblon (CRBN)
- Mechanism : Ubiquitin-proteasome degradation
Efficacy in Protein Degradation
Research has demonstrated that this compound is highly effective in promoting the degradation of FKBP12. In various studies, including CRISPR/Cas9 screens, this compound was shown to significantly reduce FKBP12 levels in treated cells. For instance, experiments using KBM7 cells revealed that disruption of genes involved in the CUL4 CRBN ligase complex abolished this compound activity, confirming its reliance on this pathway for function .
Comparative Studies
To illustrate the potency and selectivity of this compound, a comparative analysis with other PROTACs was conducted. The following table summarizes key findings:
Compound | Target Protein | E3 Ligase | Degradation Efficiency | IC50 (nM) |
---|---|---|---|---|
This compound | FKBP12 | CRBN | High | 50 |
dBET6 | BRD4 | CRBN | Moderate | 100 |
dTAG-13 | FKBP12F36V | CRBN | High | 30 |
Case Studies
- Cell Line Studies : In HEK293T cells expressing FKBP12-BFP-P2A-mCherry reporters, treatment with this compound led to a significant decrease in fluorescence, indicating effective FKBP12 degradation .
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates due to targeted depletion of proteins that promote oncogenic pathways. This suggests potential therapeutic applications in oncology .
- Mechanistic Insights : A detailed mechanistic study revealed that this compound's binding affinity for CRBN was comparable to other known ligands, with an equilibrium dissociation constant (K_D) indicating strong interaction and specificity .
Future Directions and Applications
The biological activity of this compound opens avenues for further research in targeted protein degradation therapies. Its ability to selectively degrade specific proteins positions it as a promising candidate for treating diseases where aberrant protein levels contribute to pathology.
Potential Applications
- Cancer Therapy : Targeting oncogenic proteins for degradation.
- Autoimmune Disorders : Modulating immune responses by degrading regulatory proteins.
- Neurodegenerative Diseases : Clearing misfolded proteins associated with disorders like Alzheimer’s.
Q & A
Q. How should researchers design experiments to evaluate the efficacy of dFKBP-1 in degrading FKBP12?
Answer:
- Basic Methodology : Use dose-response studies in relevant cell lines (e.g., HEK293T or MV4-11) to determine the half-maximal degradation concentration (DC50) of this compound. Treat cells with concentrations ranging from 1.28 nM to 20 µM for 24 hours, followed by Western blot analysis to quantify FKBP12 levels relative to controls .
- Controls : Include DMSO-treated cells as negative controls and validate degradation specificity using a PROTAC with an inactive E3 ligase ligand (e.g., Thalidomide analog without Cereblon-binding activity) .
- Reproducibility : Perform at least three independent biological replicates to ensure statistical robustness .
Q. What methods are essential for validating FKBP12 degradation by this compound?
Answer:
- Core Techniques :
- Functional Validation : Assess downstream effects of FKBP12 loss, such as altered protein folding or mTOR signaling, using pathway-specific assays .
Q. How can researchers resolve discrepancies in this compound’s degradation efficiency across cell lines?
Answer:
- Advanced Analysis :
- Cell-Specific Factors : Compare expression levels of FKBP12, Cereblon, and proteasome components (e.g., via qPCR or flow cytometry) .
- Ternary Complex Stability : Use surface plasmon resonance (SPR) or X-ray crystallography to assess binding affinity between this compound, FKBP12, and Cereblon in different cellular contexts .
- Data Normalization : Account for variations in cell viability and protein turnover rates using time-course experiments .
Q. What strategies optimize the linker region of this compound for enhanced ternary complex formation?
Answer:
- Linker Design : Test polyethylene glycol (PEG) spacers of varying lengths (e.g., 4–12 units) to balance flexibility and rigidity. Compare degradation efficiency using DC50 values .
- CRBN Binding Affinity : Replace the Thalidomide-based ligand with alternative Cereblon binders (e.g., Cyclimids) and measure ternary complex stability via bioluminescence resonance energy transfer (BRET) .
- Structural Modeling : Employ molecular dynamics simulations to predict optimal linker conformations .
Q. How does this compound compare to other FKBP12-targeting PROTACs (e.g., dFKBP-2) in terms of mechanism and efficacy?
Answer:
- Comparative Analysis :
- Structural Differences : Analyze ligand composition (e.g., SLF vs. alternative FKBP12 binders) and linker chemistry .
- Degradation Kinetics : Measure DC50 and maximum degradation (Dmax) values side-by-side in identical cell lines .
- Off-Target Profiling : Use thermal proteome profiling (TPP) to identify non-FKBP12 targets affected by each PROTAC .
Q. What experimental approaches mitigate off-target effects observed with this compound?
Answer:
- Advanced Validation :
- Proteome-Wide Screens : Combine CRISPR-Cas9 knockout libraries with this compound treatment to identify synthetic lethal interactions .
- Isoform Specificity : Test degradation of FKBP family members (e.g., FKBP51, FKBP52) via Western blot .
- Rescue Experiments : Overexpress FKBP12 in treated cells to confirm phenotype reversibility .
Q. What mechanisms underlie the cell-type-dependent variability in this compound activity?
Answer:
- Hypothesis-Driven Workflow :
- E3 Ligase Availability : Quantify Cereblon expression levels via ELISA or immunofluorescence .
- Ubiquitin-Proteasome Function : Inhibit proteasomes (e.g., with MG-132) to test if degradation is proteasome-dependent .
- Post-Translational Modifications : Use phosphoproteomics to identify modifications altering FKBP12 stability .
Q. How can researchers assess ternary complex formation between this compound, FKBP12, and Cereblon?
Answer:
- Advanced Techniques :
Q. What experimental variables contribute to contradictory DC50 values for this compound in published studies?
Answer:
- Critical Variables :
Q. What are the key controls for ensuring the specificity of this compound-mediated FKBP12 degradation?
Answer:
- Control Experiments :
- Competitive Inhibition : Co-treat cells with excess SLF ligand to block this compound binding .
- PROTAC Inactive Analog : Use a this compound variant lacking the Cereblon-binding moiety to confirm E3 ligase dependency .
- CRBN Knockout Cells : Validate loss of degradation in Cereblon-deficient cell lines .
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBCWKRMNKOGRN-GGJINPDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098019 | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799711-22-0 | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799711-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.